molecular formula C12H11F3N2O2 B3339128 Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 70842-06-7

Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B3339128
CAS No.: 70842-06-7
M. Wt: 272.22 g/mol
InChI Key: SOXPYSRBYPLMQF-UHFFFAOYSA-N
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Description

Hydantoins (2,4-imidazolidinediones) are heterocyclic compounds with diverse pharmacological applications, including anticonvulsant, antimicrobial, and enzyme-inhibitory activities . The compound 5,5-dimethyl-3-(α,α,α-trifluoro-m-tolyl)hydantoin (C₁₂H₁₀F₄N₂O₂) features a hydantoin core substituted with two methyl groups at the 5-position and a trifluoromethylphenyl group at the 3-position.

This compound is structurally analogous to clinically relevant hydantoins like phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant . However, the trifluoromethyl and dimethyl substitutions distinguish its chemical and biological profile from other derivatives.

Properties

IUPAC Name

5,5-dimethyl-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-11(2)9(18)17(10(19)16-11)8-5-3-4-7(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXPYSRBYPLMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221088
Record name Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70842-06-7
Record name Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070842067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the Bucherer-Bergs hydantoin synthesis. This method includes the reaction of dimethylhydantoin with 4-iodo-1-nitro-2-(trifluoromethyl) benzene under oxidative N-arylation conditions . The reaction conditions often require the use of a suitable oxidizing agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the Bucherer-Bergs synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the hydantoin ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized hydantoin compounds.

Scientific Research Applications

Pharmaceutical Applications

Hydantoin derivatives, including 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-, have shown promise in medicinal chemistry due to their biological activities. The following are key areas of application:

Antineoplastic Agents

Hydantoin derivatives have been explored for their potential as anti-cancer agents. For instance, the compound nilutamide (a derivative) is used in prostate cancer treatment as a non-steroidal antiandrogen. Its synthesis involves hydantoin derivatives and highlights the relevance of hydantoin structures in oncology .

Neuropharmacology

Research indicates that hydantoin compounds may exhibit anticonvulsant properties similar to phenytoin. This opens avenues for developing new medications for epilepsy and other neurological disorders .

Agricultural Applications

The biological activity of hydantoins extends to agricultural chemistry where they may be utilized as herbicides or fungicides. The trifluoromethyl group enhances the efficacy of these compounds in targeting specific pests or pathogens.

Synthesis Techniques

The synthesis of hydantoin derivatives can be achieved through various methods:

  • Bucherer-Bergs Reaction : This multicomponent synthesis method allows for the introduction of substituents at the 5-position of hydantoins, enhancing their biological properties .

Case Studies

Case Study 1: Synthesis and Analysis of Hydantoin Derivatives
A study investigated the synthesis of deuterium-labeled hydantoin derivatives for bioanalytical applications. The synthesized compounds were used as internal standards in drug metabolism studies, demonstrating the utility of hydantoins in pharmacokinetics and toxicology assessments .

Case Study 2: Anticancer Activity Assessment
In vitro studies on nilutamide revealed its mechanism of action as an antiandrogen, contributing to its effectiveness in prostate cancer therapy. The structural similarities with hydantoin derivatives suggest that other compounds in this class may also possess anticancer properties .

Mechanism of Action

The mechanism of action of Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Structural Attributes :

  • Trifluoromethyl-m-tolyl group : Enhances electron-withdrawing effects, influencing electronic distribution and receptor interactions.

Comparison with Similar Hydantoin Derivatives

Structural and Functional Analogues

The table below compares 5,5-dimethyl-3-(α,α,α-trifluoro-m-tolyl)hydantoin with structurally related hydantoins:

Compound Name Substituents (Position) Biological Activity Key References
5,5-Dimethyl-3-(α,α,α-trifluoro-m-tolyl)hydantoin 5,5-dimethyl; 3-(CF₃-m-tolyl) Not explicitly reported (inferred COX/antimicrobial potential)
Phenytoin 5,5-diphenyl Anticonvulsant, sodium channel blocker
3-(4-Chloro-α,α,α-trifluoro-m-tolyl)-5,5-diethylhydantoin 5,5-diethyl; 3-(Cl,CF₃-m-tolyl) Antimicrobial (theorized)
5-(4-Chlorophenyl)-3-(3-oxopropyl)hydantoin 5-(4-Cl-phenyl); 3-(oxopropyl) Cytotoxic activity
2-Thiohydantoin derivatives (e.g., Compound 8) 3-benzyl; 2-sulfamylphenyl COX-2 inhibition (IC₅₀ = 13.13–18.78 μg/ml)

Key Differences and Implications

Substitution Patterns :

  • The trifluoromethyl-m-tolyl group in the target compound contrasts with phenyl (phenytoin) or chlorophenyl () substituents. The -CF₃ group’s strong electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets compared to halogens .
  • 5,5-Dimethyl vs. 5,5-Diethyl : Smaller methyl groups may reduce steric hindrance, improving solubility compared to bulkier diethyl analogues .

Biological Activity :

  • While phenytoin targets voltage-gated sodium channels, trifluoromethyl-substituted hydantoins may exhibit COX-2 inhibition or antimicrobial effects, as seen in analogues with aryl substitutions .
  • The absence of a sulfamyl or benzyl group (as in ’s COX-2 inhibitors) suggests divergent target selectivity.

Physicochemical Properties: The logP of similar hydantoins (e.g., 5-(1-ethyl-n-pentyl)-3-(trichloromethylthio)hydantoin: logP = 4.3) indicates moderate lipophilicity, which correlates with membrane permeability . The trifluoromethyl group in the target compound likely elevates logP compared to non-fluorinated derivatives.

Biological Activity

Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic compound belonging to the hydantoin class, characterized by its unique trifluoromethyl and dimethyl substitutions. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agricultural sciences.

Chemical Structure and Properties

The molecular formula for Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is C12H11F3N2O2C_{12}H_{11}F_3N_2O_2 with a molecular weight of approximately 270.23 g/mol. Its structure is defined by the presence of a hydantoin core with specific substituents that enhance its biological activity.

Biological Activity Overview

Hydantoins are known for their broad range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Exhibits activity against certain viruses.
  • Antitumor : Potential for inhibiting tumor growth.
  • Anticonvulsant : Similar to other hydantoins like Phenytoin, showing promise in seizure management.
  • Antihypertensive and Antidiabetic : Potential applications in managing blood pressure and diabetes.

These activities are attributed to the compound's ability to interact with biological targets at the molecular level, influencing various biochemical pathways.

The mechanisms through which Hydantoin derivatives exert their biological effects can be summarized as follows:

  • Enzyme Inhibition : Many hydantoins act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to anticonvulsant effects.
  • DNA Interaction : Some studies suggest that hydantoins may interact with DNA, influencing replication and transcription processes.

Case Studies

Several studies have highlighted the biological activity of hydantoins:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of hydantoin showed significant activity against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was associated with enhanced lipophilicity and membrane permeability, contributing to antimicrobial efficacy .
  • Antitumor Properties :
    • Research indicated that certain hydantoin derivatives exhibited cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Anticonvulsant Effects :
    • Similar to Phenytoin, the compound demonstrated anticonvulsant properties in animal models. It modulated GABAergic activity, which is crucial for seizure control .

Comparative Analysis

To better understand the uniqueness of Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- compared to other hydantoins, a comparison table is provided below:

Compound NameMolecular FormulaUnique Features
HydantoinC4H6N2O2Basic structure without substituents
PhenytoinC15H12N2O2Antiepileptic drug; contains a phenyl group
5,5-DimethylhydantoinC7H10N2O2Similar dimethyl substitution but lacks trifluoro group
Hydantoin, 5,5-dimethyl-3-(α,α,α-trifluoro-m-tolyl) C12H11F3N2O2 Contains trifluoro substituent enhancing lipophilicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,5-dimethyl-3-(α,α,α-trifluoro-m-tolyl)hydantoin and its derivatives?

  • Methodology : Derivatives of this hydantoin scaffold are typically synthesized via nucleophilic substitution under mild alkaline conditions. For example, the parent compound can be functionalized at the N3 position using α-halo ketones (e.g., 2-bromo-1-aryl ethanones) in the presence of K₂CO₃ or NaH in polar aprotic solvents like DMF or acetone (General Method B) . Yields vary (28–78%) depending on steric and electronic effects of substituents. Deuterium-labeled analogs (e.g., [²H₆]-dimethylhydantoin) require modified Bucherer-Bergs reactions with controlled H/D exchange, monitored via isotopic purity analysis .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent environments. For example, the trifluoromethyl group shows distinct splitting patterns (e.g., ¹³C NMR: δ 125–132 ppm, d, ¹JCF ≈ 252 Hz) .
  • Mass Spectrometry : UPLC-MS (ESI+) confirms molecular ions (e.g., m/z 375 [M+H]⁺), while HRMS validates exact mass (<5 ppm error) .
  • IR : Characteristic carbonyl stretches (1700–1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How does the Bucherer-Bergs reaction facilitate hydantoin synthesis, and what isotopic labeling challenges exist?

  • Mechanistic Insight : The Bucherer-Bergs reaction condenses carbonyl compounds (aldehydes/ketones) with ammonium carbonate and cyanide to form hydantoins. For deuterium labeling, H/D exchange can occur at acidic α-hydrogens, requiring careful control of reaction pH and temperature to minimize isotopic scrambling .
  • Case Study : Synthesis of [²H₆]-dimethylhydantoin achieved 95% isotopic purity using deuterated ammonia and D₂O as solvent, with LC-MS monitoring to ensure minimal H contamination .

Q. What analytical challenges arise in distinguishing hydantoin isoforms, and how are they addressed?

  • Challenge : Hydantoin isoforms (e.g., oxazolone vs. hydantoin) share identical molecular weights and similar ¹H NMR profiles, making differentiation difficult.
  • Solutions :

  • ¹⁵N NMR : Distinguishes ring connectivity. For example, hydantoin isoforms show distinct ¹⁵N chemical shifts (e.g., δ 150–160 ppm for urea-like nitrogens) .
  • LC/MS Co-Injection : Co-elution with natural analogs (e.g., E. coli tRNA extracts) confirms structural identity .

Q. What are the implications of hydantoin's susceptibility to epimerization under alkaline conditions?

  • Epimerization Risk : The hydantoin ring undergoes base-catalyzed racemization at C5 via keto-enol tautomerism. For example, synthetic ct6A nucleoside epimerizes at pH > 8, complicating isolation of enantiopure products .
  • Mitigation Strategies : Avoid prolonged exposure to alkaline conditions during purification. Use chiral HPLC or enzymatic resolution for enantiomer separation .

Q. How do structural modifications influence bioactivity, such as enzyme inhibition or herbicide efficacy?

  • SAR Studies :

  • N3 Substituents : Bulky aryl groups (e.g., 3-trifluoromethylphenyl) enhance lipophilicity and target binding. Derivatives with imidazole or pyridyl groups show improved activity as aldose reductase inhibitors (IC₅₀ < 1 μM) .
  • C5 Substituents : Methyl groups increase metabolic stability. Fluorinated analogs (e.g., fluometuron) exhibit herbicidal activity by inhibiting photosystem II (Ki ≈ 10 nM) .
    • Experimental Design : Bioassays (e.g., enzyme inhibition kinetics) paired with molecular docking (PDB: 1AH3) can rationalize substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Reactant of Route 2
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Hydantoin, 5,5-dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-

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